molecular formula C11H8BrNO5S B4852597 methyl {(5E)-5-[(5-bromofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

methyl {(5E)-5-[(5-bromofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Cat. No.: B4852597
M. Wt: 346.16 g/mol
InChI Key: WOIQFFGXVLPBEZ-QPJJXVBHSA-N
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Description

Methyl {(5E)-5-[(5-bromofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromofuran moiety and a thiazolidinone ring in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {(5E)-5-[(5-bromofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves the condensation of a 5-bromofuran-2-carbaldehyde with a thiazolidinone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl {(5E)-5-[(5-bromofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {(5E)-5-[(5-bromofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate would depend on its specific biological target. Generally, compounds with thiazolidinone and bromofuran moieties can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings, such as pioglitazone and rosiglitazone, which are used as antidiabetic agents.

    Bromofuran Derivatives: Compounds with bromofuran moieties, which are explored for their antimicrobial and anticancer activities.

Uniqueness

Methyl {(5E)-5-[(5-bromofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is unique due to the combination of its bromofuran and thiazolidinone structures, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 2-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO5S/c1-17-9(14)5-13-10(15)7(19-11(13)16)4-6-2-3-8(12)18-6/h2-4H,5H2,1H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIQFFGXVLPBEZ-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C(=CC2=CC=C(O2)Br)SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C(=O)/C(=C\C2=CC=C(O2)Br)/SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl {(5E)-5-[(5-bromofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
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methyl {(5E)-5-[(5-bromofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
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methyl {(5E)-5-[(5-bromofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
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methyl {(5E)-5-[(5-bromofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
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methyl {(5E)-5-[(5-bromofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 6
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methyl {(5E)-5-[(5-bromofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

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